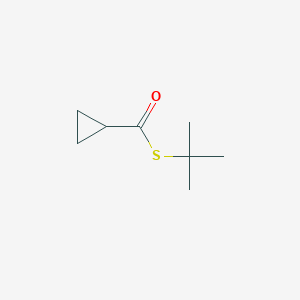![molecular formula C18H20Cl3FN2O B13994152 N,N-bis(2-chloroethyl)-4-[(3-fluorophenyl)iminomethyl]-2-methoxyaniline;hydrochloride CAS No. 20807-35-6](/img/structure/B13994152.png)
N,N-bis(2-chloroethyl)-4-[(3-fluorophenyl)iminomethyl]-2-methoxyaniline;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-bis(2-chloroethyl)-4-[(3-fluorophenyl)iminomethyl]-2-methoxyaniline;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes chloroethyl groups, a fluorophenyl group, and a methoxyaniline moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-4-[(3-fluorophenyl)iminomethyl]-2-methoxyaniline;hydrochloride typically involves the reaction of N,N-bis(2-chloroethyl)amine hydrochloride with appropriate chloroanhydrides in the presence of pyridine. The reaction is carried out in chloroform, and the yields can vary depending on the specific conditions used .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N,N-bis(2-chloroethyl)-4-[(3-fluorophenyl)iminomethyl]-2-methoxyaniline;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The chloroethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Aplicaciones Científicas De Investigación
N,N-bis(2-chloroethyl)-4-[(3-fluorophenyl)iminomethyl]-2-methoxyaniline;hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create new compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with cellular components.
Mecanismo De Acción
The mechanism of action of N,N-bis(2-chloroethyl)-4-[(3-fluorophenyl)iminomethyl]-2-methoxyaniline;hydrochloride involves its interaction with molecular targets within cells. The chloroethyl groups can form covalent bonds with nucleophilic sites in DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This can result in cell death, making the compound potentially useful as an anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include N,N-bis(2-chloroethyl)-N-nitrosourea and chlorozotocin, which also contain chloroethyl groups and are used in similar applications .
Uniqueness
What sets N,N-bis(2-chloroethyl)-4-[(3-fluorophenyl)iminomethyl]-2-methoxyaniline;hydrochloride apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its reactivity and specificity in certain applications .
Propiedades
Número CAS |
20807-35-6 |
|---|---|
Fórmula molecular |
C18H20Cl3FN2O |
Peso molecular |
405.7 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)-4-[(3-fluorophenyl)iminomethyl]-2-methoxyaniline;hydrochloride |
InChI |
InChI=1S/C18H19Cl2FN2O.ClH/c1-24-18-11-14(13-22-16-4-2-3-15(21)12-16)5-6-17(18)23(9-7-19)10-8-20;/h2-6,11-13H,7-10H2,1H3;1H |
Clave InChI |
CJSXLIODKDPNHJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C=NC2=CC(=CC=C2)F)N(CCCl)CCCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(3-chlorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13994072.png)

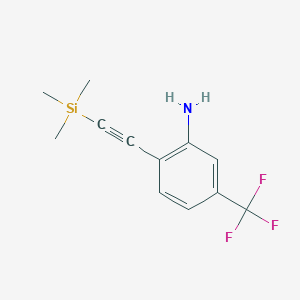
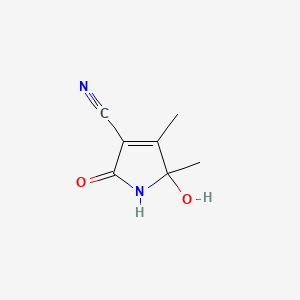
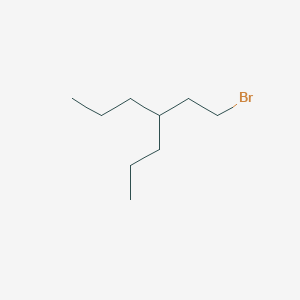
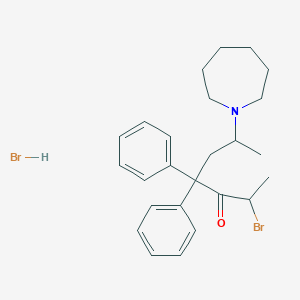
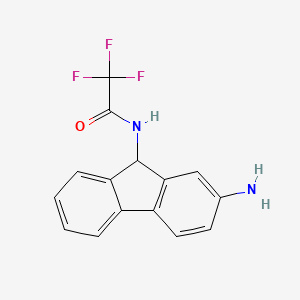
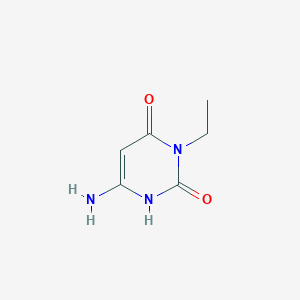
![5,5-Dimethylthieno[2,3-b]furan-4-one](/img/structure/B13994124.png)
